molecular formula C10H15FN4OS B2865194 (4-(2-Fluoroethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034226-16-7

(4-(2-Fluoroethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2865194
CAS No.: 2034226-16-7
M. Wt: 258.32
InChI Key: FFCVJEUODJOHHP-UHFFFAOYSA-N
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Description

(4-(2-Fluoroethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone ( 2034226-16-7) is a chemical compound with a molecular formula of C10H15FN4OS and a molecular weight of 258.32 . This molecule integrates two pharmaceutically significant moieties: a 2-fluoroethylpiperazine group and a 4-methyl-1,2,3-thiadiazole ring. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a broad spectrum of bioactivities, particularly in antimicrobial research . Recent studies highlight that novel derivatives based on the 4-methyl-1,2,3-thiadiazole-5-carboxylate structure show promising in vitro antimicrobial effects, especially against Gram-positive bacteria, addressing the critical need for new agents against resistant pathogens . Furthermore, the 2-fluoroethylpiperazine unit is a valuable building block in the development of radiopharmaceuticals and targeted therapeutics, as seen in its use in PET imaging probes like [18F]SKI-249380, a derivative of the tyrosine kinase inhibitor dasatinib . This suggests potential applications for this compound or its analogs in the synthesis of kinase inhibitors or other targeted biological probes. The compound is provided as a high-purity material for research purposes. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4OS/c1-8-9(17-13-12-8)10(16)15-6-4-14(3-2-11)5-7-15/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCVJEUODJOHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-(2-Fluoroethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a compound of interest in medicinal chemistry, particularly for its potential biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H15_{15}FN4_4OS, with a molecular weight of 258.32 g/mol. The structure features a piperazine ring substituted with a fluoroethyl group and a thiadiazole moiety, which is known for its diverse pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing piperazine and thiadiazole moieties. For instance, derivatives similar to this compound have shown significant efficacy against various cancer cell lines.

  • Case Study : A study published in Molecules reported that piperazine derivatives exhibited moderate to significant efficacy against human breast cancer cells, with IC50_{50} values ranging from 18 µM to 57.3 µM when compared to standard treatments like Olaparib . The mechanism involved inhibition of PARP1 activity, leading to enhanced apoptosis in cancer cells.

Enzyme Inhibition

The compound is also evaluated for its ability to inhibit specific enzymes that are crucial in various biological pathways.

  • Tyrosinase Inhibition : Similar compounds have been shown to act as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. For example, derivatives with similar structures demonstrated IC50_{50} values as low as 0.18 µM against Agaricus bisporus tyrosinase . This suggests that this compound may possess similar inhibitory effects.

The biological activity of this compound can be attributed to several mechanisms:

  • PARP Inhibition : The compound may inhibit poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms. This inhibition can lead to increased DNA damage in cancer cells and subsequent cell death .
  • Enzyme Interaction : Binding studies indicate that the compound interacts with key active sites in enzymes like tyrosinase and PARP1, altering their catalytic activity and leading to therapeutic effects .

Research Findings Summary

Study ReferenceBiological ActivityKey Findings
AnticancerIC50_{50} values between 18 µM and 57.3 µM; PARP1 inhibition leads to enhanced apoptosis.
Enzyme InhibitionCompetitive inhibitor of tyrosinase with IC50_{50} = 0.18 µM; no cytotoxicity observed in B16F10 cells.
General ActivityPotential applications in targeting various receptors; detailed binding studies required for confirmation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Linked Methanone Derivatives

DO-190 and DO-209
  • DO-190: (5-Nitrofuran-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (IC₅₀ = 0.06 µM).
  • DO-209: (5-Nitrofuran-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone (IC₅₀ = 0.02 µM).

Both compounds share the methanone core but differ in the aryl substituents on the piperazine ring. The 4-nitrophenyl group in DO-209 confers superior potency (lower IC₅₀) compared to the pyridinyl group in DO-190, likely due to enhanced electron-withdrawing effects that improve target binding . In contrast, the target compound’s 4-methyl-1,2,3-thiadiazol-5-yl group may prioritize selectivity for enzymes like cytochrome P450 or kinases over the nitrofuran-associated redox activation pathways seen in DO-190/209 .

VAL_SNN
  • VAL_SNN : N′-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]-4-methyl-1,2,3-thiadiazole-5-carbohydrazide (IC₅₀ = 0.25 µM).

This analog replaces the methanone-piperazine linkage with a carbohydrazide group. The higher IC₅₀ suggests that the methanone bridge in the target compound is critical for potency, possibly due to improved conformational rigidity or hydrogen-bonding capacity .

Thiadiazole Derivatives with Varied Linkers

4-Methyl-1,2,3-thiadiazol-5-yl Urea (Compound 2)
  • Structure: Features a urea linker instead of methanone.
  • Activity: Demonstrated antifungal effects against Botrytis cinerea in plant models, unlike the antiproliferative focus of the target compound. This highlights how linker chemistry (methanone vs. urea) redirects biological activity—methanones may favor enzyme inhibition, while ureas interact with fungal membrane targets .

Fluorinated Piperazine Derivatives

  • Patent Analogues: Derivatives like 7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one emphasize the prevalence of 2-fluoroethyl groups in optimizing pharmacokinetics. The fluorine atom likely reduces metabolic clearance compared to non-fluorinated analogs (e.g., 3-fluoropropyl variants), though steric effects may trade off binding affinity .

Comparative Data Table

Compound Name Core Structure Key Substituents IC₅₀/Activity Reference
Target Compound Methanone 4-(2-Fluoroethyl)piperazine, 4-methyl-1,2,3-thiadiazol-5-yl N/A (Antiproliferative focus)
DO-209 Methanone 4-(4-Nitrophenyl)piperazine, 5-nitrofuran-2-yl 0.02 µM
VAL_SNN Carbohydrazide 3-Hydroxy-4-methoxyphenyl, 4-methyl-1,2,3-thiadiazol-5-yl 0.25 µM
4-Methyl-1,2,3-thiadiazol-5-yl Urea (Compound 2) Urea N/A Antifungal (B. cinerea inhibition)

Key Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., nitro in DO-209) enhance potency, while fluorinated alkyl chains (e.g., 2-fluoroethyl) improve pharmacokinetics .

Linker Importance: Methanone bridges favor rigid, target-specific interactions, whereas ureas or carbohydrazides may engage broader biological pathways .

Thiadiazole vs. Nitrofuran : The 4-methyl-1,2,3-thiadiazol-5-yl group offers distinct selectivity profiles compared to nitrofurans, which are prone to redox-based mechanisms .

Q & A

Q. What are the critical steps in synthesizing (4-(2-Fluoroethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone, and how are intermediates characterized?

The synthesis typically involves:

  • Coupling of piperazine and thiadiazole moieties : This requires nucleophilic substitution or amide bond formation under anhydrous conditions. Catalysts like triethylamine or DCC (dicyclohexylcarbodiimide) are often used to facilitate coupling .
  • Fluoroethyl group introduction : Fluorination via nucleophilic displacement (e.g., using KF or tetrabutylammonium fluoride) at controlled temperatures (40–60°C) to minimize side reactions .
  • Intermediate characterization : High-resolution NMR (¹H/¹³C) confirms structural integrity, while HPLC monitors purity (>95%) and reaction progress. Mass spectrometry (ESI-TOF) validates molecular weight .

Q. Which spectroscopic and chromatographic methods are essential for confirming the compound’s structure?

  • NMR spectroscopy : ¹H NMR identifies protons on the piperazine and fluoroethyl groups (δ 2.5–3.5 ppm for piperazine; δ 4.5–5.0 ppm for fluorinated CH2). ¹⁹F NMR confirms fluorine incorporation (δ -120 to -180 ppm) .
  • Mass spectrometry : ESI-MS or MALDI-TOF provides accurate mass ([M+H]+ expected ~350–400 Da) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in fluorinated piperazine-thiadiazole couplings?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict moisture control to avoid hydrolysis .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for cross-couplings) improve regioselectivity, but residual metals must be quantified via ICP-MS .
  • Temperature gradients : Stepwise heating (e.g., 25°C → 60°C) reduces decomposition of thermally sensitive intermediates .
  • Byproduct analysis : LC-MS identifies side products (e.g., dehalogenated or dimerized species), guiding iterative optimization .

Q. How do researchers resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns)?

  • Dynamic effects in NMR : Restricted rotation in the piperazine ring (due to fluoroethyl substitution) can cause splitting patterns resembling diastereotopic protons. Variable-temperature NMR (25–80°C) distinguishes dynamic vs. static effects .
  • X-ray crystallography : Single-crystal analysis resolves ambiguous stereochemistry or confirms fluorine positioning .
  • DFT calculations : Computational modeling (e.g., Gaussian 09) predicts NMR chemical shifts and coupling constants for comparison with experimental data .

Q. What experimental design considerations are critical for evaluating the compound’s biological activity?

  • Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to identify IC50 values in enzyme inhibition studies (e.g., kinase or protease targets) .
  • Control for fluorine metabolism : Incubate with liver microsomes (human/rodent) to assess defluorination via LC-MS/MS .
  • Solvent compatibility : DMSO stock solutions (>10 mM) must be diluted to ≤0.1% in cell-based assays to avoid cytotoxicity .

Q. How can researchers address limitations in stability studies under physiological conditions?

  • pH-dependent degradation : Simulate gastric (pH 1.2) and intestinal (pH 6.8) environments with USP buffers. Monitor degradation via UPLC-QDa over 24–72 hours .
  • Light sensitivity : Conduct accelerated photodegradation studies (ICH Q1B guidelines) using a xenon lamp to identify protective packaging needs .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Fluorinated Piperazine Synthesis

ParameterOptimal RangeAnalytical Validation MethodReference
Temperature40–60°CIn-situ FTIR monitoring
SolventDMF/THF (anhydrous)Karl Fischer titration
CatalystTriethylamineResidual analysis via GC-MS

Q. Table 2. Common Contradictions in Spectral Data and Solutions

ContradictionProbable CauseResolution StrategyReference
Unresolved ¹H NMR peaksRotational restrictionVT-NMR or X-ray
ESI-MS adduct formationSodium/potassium ion adductionAcidic mobile phase in LC-MS
HPLC tailingResidual silanol activityColumn end-capping with TMS

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